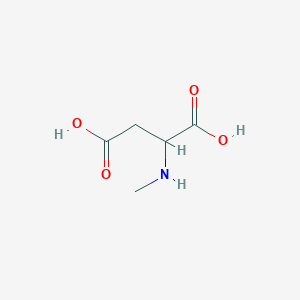
2-Acetyl-4(3H)-quinazolinone
Overview
Description
2-Acetyl-4(3H)-quinazolinone is a natural product found in Hypomyces aurantius, Adenocarpus foliolosus, and other organisms with data available.
Scientific Research Applications
Broad Applications in Various Fields
The 4(3H)-quinazolinone structure, which includes 2-Acetyl-4(3H)-quinazolinone, is known for its diverse applications in several fields such as antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory research (He, Li, Chen, & Wu, 2014).
Synthesis and Pharmacokinetic Properties
2-Aminoquinazolin-4-(3H)-one derivatives, closely related to this compound, have shown potent antiviral effects against SARS-CoV-2 and possess good pharmacokinetic properties. These compounds have been synthesized through a one-pot reaction using Dimroth rearrangement (Shin et al., 2022).
Cytotoxic Evaluation
The cytotoxic effects of certain quinazolinone-1, 3, 4-oxadiazole derivatives, including those with a 3-amino-4(3H) quinazolinone structure, have been studied, showing significant cytotoxic activity against specific cell lines (Hassanzadeh et al., 2019).
Catalyzed Synthesis Methods
Efficient synthesis methods for 2-substituted and 2,3-disubstituted quinazolin-4(3H)-ones have been developed, using a vanadium-catalyzed process with benefits like low catalyst loading and high atom economy (Zhan et al., 2013).
Antimicrobial Activities
Several derivatives of 4(3H)-quinazolinone have demonstrated promising antimicrobial activities. This includes novel 3-amino-4(3H)-quinazolinone synthesized via two different routes and tested for antimicrobial activities (Ammar et al., 2011).
Novel Synthesis and Analgesic Activity
The synthesis of 3-(3-methoxyphenyl)-2-methylsulfanyl-3Hquinazolin-4-one and related compounds have been studied, demonstrating significant analgesic activity (Osarodion, 2023).
Antibacterial Activities
Research on the synthesis of quinazolin-4(3h)-one, 2-methyl-4(3h)-quinazolinone, and 2–phenyl-4(3h)-quinazolinone derivatives has shown that these compounds have notable antibacterial activities (Osarumwense, Edema, & Usifoh, 2021).
DNA Photo-Disruptive and Molecular Docking Studies
A study on 3-amino-2-methyl-quinazolin-4(3H)-ones involved DNA photo-disruptive studies and molecular docking, indicating potential use in developing novel photo-chemo or photodynamic therapeutics (Mikra et al., 2022).
Corrosion Inhibition in Industrial Applications
Quinazolinone derivatives have been evaluated as corrosion inhibitors for mild steel in acidic medium, showing effectiveness and potential for industrial applications (Errahmany et al., 2020).
Properties
IUPAC Name |
2-acetyl-3H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c1-6(13)9-11-8-5-3-2-4-7(8)10(14)12-9/h2-5H,1H3,(H,11,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBCWEMVXRHQIBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC2=CC=CC=C2C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40169286 | |
| Record name | 2-Acetyl-4(3H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40169286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17244-28-9 | |
| Record name | 2-Acetyl-4(3H)-quinazolinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017244289 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Acetyl-4(3H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40169286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ACETYL-4(3H)-QUINAZOLINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IQ9N66FX0S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(4-Chlorophenyl)amino]-4-oxobutanoic acid](/img/structure/B98122.png)






![5-[(2,4-Dinitrophenyl)amino]-2-anilinobenzenesulphonic acid](/img/structure/B98137.png)
![1-Cbz-[1,4]diazepan-5-one](/img/structure/B98139.png)



